

A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzonitrile

Cat. No.: B169180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxybenzonitrile, with the CAS Number 13073-27-3, is a halogenated aromatic nitrile of significant interest in medicinal chemistry and organic synthesis.^[1] Its multifunctional structure, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides an in-depth overview of its properties, synthesis, and potential applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

3-Chloro-2-hydroxybenzonitrile is a solid at room temperature with limited solubility in water but is soluble in common organic solvents.^[2] A summary of its key physical and chemical properties is presented in the table below for easy reference.

Property	Value	Reference
CAS Number	13073-27-3	[1]
Molecular Formula	C ₇ H ₄ CINO	[1]
Molecular Weight	153.57 g/mol	[1]
Appearance	Solid	[2]
Melting Point	95 - 97 °C	[2]
Solubility in Water	Insoluble	[2]
Solubility in Organic Solvents	Soluble in common organic solvents	[2]
Synonyms	2-Chloro-6-cyanophenol	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-2-hydroxybenzonitrile** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related compounds. A potential pathway involves the chlorination of 2-hydroxybenzonitrile.

Experimental Protocol: Synthesis of 3-Chloro-2-hydroxybenzonitrile

Materials:

- 2-Hydroxybenzonitrile (Salicylonitrile)
- Sulfuryl chloride (SO₂Cl₂)
- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution (saturated)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in anhydrous dichloromethane under a nitrogen atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Slowly add sulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

The crude **3-Chloro-2-hydroxybenzonitrile** can be purified by recrystallization.

Materials:

- Crude **3-Chloro-2-hydroxybenzonitrile**
- Ethanol or a mixture of ethyl acetate and hexane
- Erlenmeyer flask
- Hot plate
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol (or another suitable solvent system) in an Erlenmeyer flask.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to obtain pure **3-Chloro-2-hydroxybenzonitrile**.

Analytical Characterization

The identity and purity of the synthesized **3-Chloro-2-hydroxybenzonitrile** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the compound and confirm its molecular weight.

Typical GC-MS Parameters:

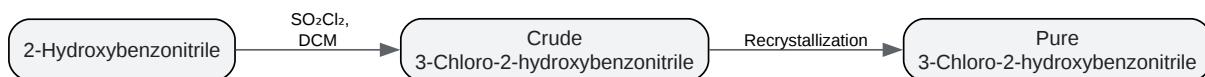
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C).
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation of **3-Chloro-2-hydroxybenzonitrile**.

While a complete set of spectra for this specific compound is not readily available in a single public source, chemical suppliers often provide access to NMR, IR, and MS data upon request.

[\[2\]](#)


Applications in Drug Development

Hydroxybenzonitrile derivatives are recognized as important intermediates in the synthesis of pharmacologically active molecules. The presence of the hydroxyl, nitrile, and chloro functional groups on **3-Chloro-2-hydroxybenzonitrile** provides multiple reactive sites for further chemical modifications, making it a valuable scaffold in drug discovery.

Derivatives of closely related compounds, such as 5-chloro-2-hydroxybenzonitrile, have been shown to possess antibacterial and antifungal properties. The biological activity of these compounds is influenced by the nature and position of the substituents on the aromatic ring. This suggests that **3-Chloro-2-hydroxybenzonitrile** could serve as a starting material for the development of novel antimicrobial agents.

Visualizations

Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic route for **3-Chloro-2-hydroxybenzonitrile**.

General Experimental Workflow

[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis and analysis of chemical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 3-chloro-2-hydroxybenzonitrile(13073-27-3) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Chloro-2-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169180#3-chloro-2-hydroxybenzonitrile-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com